2-Amino-4-isopropoxybenzamide
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Overview
Description
2-Amino-4-isopropoxybenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an isopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxyaniline and benzoyl chloride.
Reaction: The reaction between 4-isopropoxyaniline and benzoyl chloride is carried out in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-isopropoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the isopropoxy group, making it less lipophilic.
4-Isopropoxybenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
2-Amino-4-isopropoxybenzamide is unique due to the presence of both the amino and isopropoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H2,12,13) |
InChI Key |
VCQJZVVBBKMSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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